molecular formula C3H7BO2 B8814265 cis-1-Propene-1-boronic acid

cis-1-Propene-1-boronic acid

Cat. No.: B8814265
M. Wt: 85.90 g/mol
InChI Key: CBMCZKMIOZYAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-Propene-1-boronic acid: is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction of this compound can yield alkanes or other reduced products.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: H2O2, NaBO3

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, aryl halides

Major Products:

    Oxidation: Alcohols, ketones

    Reduction: Alkanes

    Substitution: Various substituted alkenes and alkanes

Properties

Molecular Formula

C3H7BO2

Molecular Weight

85.90 g/mol

IUPAC Name

prop-1-enylboronic acid

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3

InChI Key

CBMCZKMIOZYAHS-UHFFFAOYSA-N

Canonical SMILES

B(C=CC)(O)O

Origin of Product

United States

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